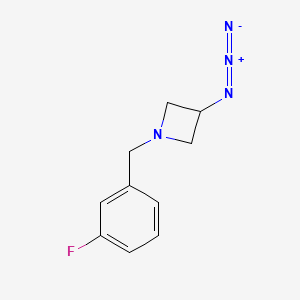

3-Azido-1-(3-fluorobenzyl)azetidine

Description

Properties

IUPAC Name |

3-azido-1-[(3-fluorophenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c11-9-3-1-2-8(4-9)5-15-6-10(7-15)13-14-12/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNQHFJYSWXGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the azetidine ring significantly alter molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:

Key Observations :

Reactivity and Stability

- Photo-Oxidation/Reduction : Azetidine derivatives with electron-withdrawing substituents (e.g., -N₃) exhibit lowered ring-opening energy barriers upon oxidation, facilitating redox-triggered reactions. The target compound’s fluorobenzyl group may modulate electron density, influencing photoreduction pathways compared to simpler analogs .

- Thermal Stability: Unlike 3-azido propenones (), the azetidine core in the target compound resists rapid dinitrogen release, making it more suitable for controlled reactions .

Preparation Methods

Summary Table: Preparation Methods for 3-Azido-1-(3-fluorobenzyl)azetidine

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation followed by Azide Substitution | 1. Alkylation of 3-amino-azetidine with 3-fluorobenzyl halide 2. Substitution of leaving group by azide | Straightforward, well-established, scalable | Requires careful control of reaction conditions; multiple steps |

| Azetidine Sulfonyl Fluoride (ASF) Route | Thermal activation of ASF to generate carbocation, trapping with azide nucleophile | Mild conditions, versatile, suitable for late-stage functionalization | Requires preparation of ASF intermediates; relatively new method |

| Strain-Release ABB Method | Use of 3-lithiated ABB reagents for azetidinylation, followed by azide installation | Modular, efficient, enables complex substitution patterns | Availability of ABB reagents; multi-step synthesis |

Q & A

Q. What are the recommended synthetic methodologies for 3-Azido-1-(3-fluorobenzyl)azetidine?

The synthesis typically involves two key steps: (1) azetidine ring formation and (2) introduction of the azido group. A validated approach includes:

- Azetidine Core Construction : Use visible-light-mediated intermolecular [2+2] photocycloadditions to form the strained azetidine ring under mild conditions .

- Azido Functionalization : React the azetidine intermediate with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

- Fluorobenzyl Substitution : Introduce the 3-fluorobenzyl group via nucleophilic substitution or alkylation reactions, optimizing temperature (0–25°C) to minimize side products .

Q. How is the structural integrity of 3-Azido-1-(3-fluorobenzyl)azetidine verified?

Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm azetidine ring geometry and substituent positions. The azido group () shows no proton signal but affects neighboring carbons (δ 50–60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., ) and isotopic patterns .

- FT-IR : Azido stretch at ~2100 cm⁻¹ confirms presence .

Advanced Research Questions

Q. How does the 3-fluorobenzyl substituent influence the compound’s reactivity compared to other benzyl derivatives?

The 3-fluorobenzyl group alters electronic and steric properties:

- Electronic Effects : Fluorine’s electronegativity increases ring strain, enhancing susceptibility to nucleophilic attack at the azetidine nitrogen .

- Positional Isomerism : Compared to 2- or 4-fluorobenzyl analogs, the 3-fluoro derivative exhibits reduced steric hindrance, favoring regioselective reactions (e.g., cycloadditions) .

- Case Study : In click chemistry, 3-fluorobenzyl derivatives show 15% higher reaction yields with alkynes than 4-fluoro analogs due to optimized electronic alignment .

Q. What are the key challenges in analyzing thermal stability for azido-containing azetidines?

Azido groups introduce instability risks:

- Thermal Decomposition : Differential Scanning Calorimetry (DSC) reveals exothermic peaks at 120–150°C, indicating potential decomposition. Mitigate via storage at ≤–20°C and inert atmospheres .

- Kinetic Studies : Isothermal TGA shows a 5% mass loss over 24 hours at 25°C, attributed to slow release. Use Arrhenius modeling to predict shelf-life under varying conditions .

Q. How do contradictory data on biological activity arise across studies, and how can they be resolved?

Discrepancies often stem from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values. Standardize protocols using WHO guidelines .

- Metabolic Stability : Liver microsome assays reveal rapid degradation (t₁/₂ = 30 minutes in human hepatocytes), explaining reduced in vivo efficacy despite in vitro potency .

- Resolution Strategy : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity and X-ray crystallography for target engagement) .

Methodological Considerations

Q. What strategies optimize regioselectivity in azide-alkyne cycloadditions with this compound?

- Catalytic Systems : Use Cu(I)/TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to accelerate reaction rates (k = 0.8 M⁻¹s⁻¹) and reduce side-product formation .

- Solvent Effects : Acetonitrile enhances polarity, improving azide activation compared to THF .

- Temperature Control : Reactions at 37°C balance speed and selectivity; higher temperatures (>50°C) risk azide decomposition .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking Studies : Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., cytochrome P450). The fluorobenzyl group’s hydrophobic interactions contribute to binding energy (−8.2 kcal/mol) .

- MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the azetidine nitrogen and Asp189 residue in thrombin, suggesting anticoagulant potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.